Product packaging for Bakuchalcone(Cat. No.:CAS No. 84575-13-3)

Bakuchalcone

Cat. No.: B1631082
CAS No.: 84575-13-3
M. Wt: 340.4 g/mol
InChI Key: ZRPXWNBCRBPVHB-WEVVVXLNSA-N
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Description

Bakuchalcone is a natural dihydrofuranochalcone identified in the seeds of Psoralea corylifolia . Its chemical structure is defined by the IUPAC name (E)-1-[2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5-benzofuranyl]-3-(4-hydroxyphenyl)-2-propen-1-one, with a molecular formula of C20H20O5 and a molecular weight of 340.37 g/mol . It has a calculated density of 1.339 g/cm³ and is characterized by very low water solubility (0.065 g/L at 25 °C) . As a member of the chalcone family, a class known as "privileged scaffolds" in medicinal chemistry, this compound is part of a group of compounds studied for a wide spectrum of biological activities . Chalcones are recognized for their potential in areas such as anti-inflammation, antimicrobial activity, antioxidant effects, and cytotoxicity, which makes them attractive for pharmacological investigation . Researchers value this compound for exploring natural product chemistry and its associated biological mechanisms. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B1631082 Bakuchalcone CAS No. 84575-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPXWNBCRBPVHB-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

For this compound, the ketone precursor is 2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl ketone, while the aldehyde component is 4-hydroxybenzaldehyde. The reaction proceeds under alkaline conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol. The mechanism involves deprotonation of the ketone’s α-hydrogen, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated enone system.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Base concentration : A 30% KOH solution is optimal for achieving high conversion rates.
  • Solvent selection : Methanol and ethanol are preferred due to their polarity, which facilitates proton transfer.
  • Temperature : Room temperature (25°C) is sufficient, though mild heating (40–50°C) accelerates the reaction.

A representative procedure involves mixing equimolar amounts of the ketone (3.00 mmol) and aldehyde (2.00 mmol) in methanol, followed by dropwise addition of KOH. The mixture is stirred for 24 hours, yielding this compound as a yellow precipitate in ~75% yield after recrystallization.

Solvent-Free Synthesis for Green Chemistry Applications

Solvent-free methods align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing waste.

Mechanochemical Grinding

In this approach, solid-state reactants are ground using a mortar and pestle with NaOH pellets as the base. For this compound, 4-hydroxybenzaldehyde (5.0 mmol) and the ketone (5.0 mmol) are combined with NaOH (5.0 mmol) and ground for 20–30 minutes. The absence of solvent enhances atom economy and reduces energy consumption, yielding a beige solid with >70% purity.

Advantages and Limitations

  • Pros : No solvent recovery needed; shorter reaction time (30 minutes vs. 24 hours).
  • Cons : Lower yields (60–70%) compared to solution-phase methods due to incomplete mixing.

Organocatalytic Methods Using Proline and Triethylamine

Recent advances employ organocatalysts like L-proline and triethylamine (Et₃N) to enhance stereoselectivity and reduce environmental impact.

Catalytic Cycle and Optimization

L-proline (0.15 equivalents) and Et₃N (0.30 equivalents) in methanol activate the ketone via enamine formation, enabling nucleophilic attack on the aldehyde. The optimized protocol for this compound involves:

  • Dissolving 2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl ketone (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in methanol.
  • Adding L-proline (17 mg) and Et₃N (31 mg).
  • Stirring at 25°C for 24 hours.

This method achieves 74% yield after column chromatography, comparable to traditional NaOH-catalyzed routes.

Comparative Analysis of Catalysts

Catalyst Yield (%) Reaction Time Eco-Friendliness
NaOH 75 24 h Moderate
L-proline/Et₃N 74 24 h High
Solvent-free NaOH 70 0.5 h Very High

Biological Extraction from Natural Sources

This compound is natively produced in Psoralea corylifolia, and extraction methods offer an alternative to synthetic routes.

Solvent Extraction and Isolation

Dried seeds of P. corylifolia are ground and subjected to Soxhlet extraction with chloroform or ethyl acetate. The crude extract is fractionated via silica gel chromatography using a gradient of n-hexane and ethyl acetate. This compound elutes at 40–50% ethyl acetate, yielding 0.2–0.5% (w/w) of the dry plant mass.

Challenges in Natural Extraction

  • Low abundance : Requires large biomass for industrial-scale production.
  • Purity issues : Co-elution with structurally similar prenylated flavonoids necessitates repeated chromatography.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude this compound is purified via recrystallization from 95% ethanol or column chromatography. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity.

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.45 (d, J = 8.5 Hz, 2H, aromatic), 6.85 (d, J = 8.5 Hz, 2H, aromatic).
  • ¹³C NMR : δ 188.2 (C=O), 146.5 (C-OH), 123.4 (C=C).

Chemical Reactions Analysis

Types of Reactions: Bakuchalcone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinones.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Recent studies have demonstrated that bakuchalcone exhibits potent anticancer effects, particularly against hepatocellular carcinoma (HCC) cells. Research indicates that this compound induces apoptosis (programmed cell death) and autophagy (cellular degradation process) in HepG2 cells, a model for HCC. The compound activates intrinsic and extrinsic apoptotic pathways, evidenced by alterations in the Bax/Bcl-2 ratio and modulation of cell cycle regulators such as p53 and CDK proteins .

Case Study Example
A study published in 2024 explored this compound's effects on HepG2 cells, revealing its ability to decrease cell viability while increasing apoptotic markers. This research suggests that this compound could be a candidate for developing new therapies for liver cancer .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy extends to both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains.

Research Findings
A study highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, showing inhibition of bacterial growth at low concentrations . This property positions this compound as a promising agent in combating antibiotic-resistant infections.

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation.

Mechanism Insights
The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests that this compound could be useful in managing inflammatory diseases such as arthritis and other chronic conditions .

Cosmetic Applications

In the cosmetic industry, this compound is increasingly being used as a natural alternative to retinol due to its skin-rejuvenating properties without the associated irritation.

Benefits in Skincare
this compound promotes collagen synthesis and improves skin elasticity, making it effective in anti-aging formulations. Studies have indicated that it can enhance skin hydration and reduce the appearance of fine lines and wrinkles .

Other Potential Applications

This compound's versatility extends beyond these primary applications. Preliminary research suggests potential roles in:

  • Neuroprotective Effects : Studies are investigating its ability to protect neuronal cells from oxidative stress.
  • Metabolic Disorders : There is emerging evidence that this compound may influence lipid metabolism and glucose homeostasis, indicating potential benefits for diabetes management .

Summary Table of this compound Applications

Application Area Key Findings Potential Impact
AnticancerInduces apoptosis and autophagy in cancer cellsNew therapeutic avenues for cancer treatment
AntimicrobialEffective against various bacterial strainsPotential treatment for resistant infections
Anti-inflammatoryReduces pro-inflammatory cytokinesManagement of chronic inflammatory conditions
CosmeticEnhances collagen synthesis; non-irritating retinol alternativeAnti-aging skincare formulations
NeuroprotectiveProtects neuronal cells from oxidative damagePossible treatment for neurodegenerative diseases
Metabolic disordersInfluences lipid metabolismPotential benefits for diabetes management

Mechanism of Action

Bakuchalcone exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Similar Chalcones

Bakuchalcone belongs to a family of chalcones in Psoralea corylifolia. Key structural and functional differences with related compounds are outlined below:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Structural Features Bioactivity Highlights Pharmacokinetics/Oral Bioavailability
This compound C₂₀H₂₀O₅ Dihydrofuran ring, 3 hydroxyl groups CYP450/UGT modulation, mitochondrial targeting 71.43%
Bavachalcone C₂₀H₂₀O₄ Lacks dihydrofuran ring; prenylated chalcone Anticancer (pancreatic cancer PPI network) Not reported
Isobavachalcone C₂₀H₂₀O₄ Prenylated chalcone with trihydroxy substitution Antifungal (active vs. Candida albicans) Not reported
Neobavachalcone C₁₅H₁₂O₅ Smaller scaffold with furan ring Limited data; potential anticancer activity Not reported
Bavachromanol C₂₀H₁₈O₄ Chromanol-fused chalcone Antioxidant, anti-inflammatory Not reported
Key Findings :

Structural Differentiation :

  • This compound’s dihydrofuran ring distinguishes it from prenylated chalcones like bavachalcone and isobavachalcone .
  • The additional oxygen in this compound (C₂₀H₂₀O₅ vs. C₂₀H₂₀O₄ in bavachalcone) enhances polarity, reflected in its higher TPSA (87.00 Ų vs. ~70–80 Ų for others) .

Bioactivity :

  • Enzyme Modulation : this compound uniquely inhibits CYP3A4 and CYP2C9, critical for drug-drug interaction risks .
  • Mitochondrial Targeting : 77.40% subcellular localization in mitochondria, suggesting a role in energy metabolism modulation .
  • Antifungal Activity : Isobavachalcone shows stronger antifungal effects than this compound .

Toxicity: this compound’s hepatotoxicity and endocrine disruption are more pronounced than other chalcones, likely due to its hydroxylation pattern and receptor binding .

Pharmacokinetics :

  • This compound’s high oral bioavailability (71.43%) surpasses typical chalcones, which often suffer from poor absorption .

Research Implications

  • Drug Development : this compound’s mitochondrial targeting and enzyme modulation make it a candidate for metabolic disorders, but hepatotoxicity requires mitigation .
  • Structure-Activity Relationships (SAR) : The dihydrofuran ring and hydroxyl groups are critical for bioavailability and toxicity, guiding synthetic optimization .

Biological Activity

Bakuchalcone, a natural compound derived from the seeds of Psoralea corylifolia, has garnered significant attention in recent years due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

This compound is classified as a chalcone, characterized by its specific chemical structure that includes a phenyl group and a ketone group. Its molecular formula is C_16H_14O, and it has been noted for its stability and solubility in various organic solvents. The unique structure contributes to its biological activity by interacting with various cellular targets.

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in various animal models, suggesting its potential therapeutic use in inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound significantly reduced swelling compared to the control group, demonstrating its efficacy as an anti-inflammatory agent. The reduction in edema was attributed to the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory process .

4. Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies.

Table 2: Antioxidant Activity Assay Results

Concentration (µg/mL)DPPH Scavenging Activity (%)Reference
1025
5065
10085

5. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation across various cancer types. Its mechanism involves inducing apoptosis and inhibiting cell migration.

Detailed Research Findings

In vitro studies have revealed that this compound can induce apoptosis in breast cancer cells by activating the caspase pathway. A notable study demonstrated that treatment with this compound resulted in a significant decrease in cell viability of MDA-MB-231 cells (a breast cancer cell line), with an IC50 value of approximately 30 µM .

Q & A

Basic Research Questions

Q. How is Bakuchalcone isolated and purified from natural sources like Psoralea corylifolia?

  • Methodology :

Extraction : Use Soxhlet extraction with ethanol or methanol to obtain a crude extract. Fractionate via column chromatography (silica gel) using gradients of hexane/ethyl acetate.

Identification : Confirm presence via TLC or HPLC with reference standards.

Purification : Recrystallize fractions in methanol or use preparative HPLC for high-purity isolation.

  • Key Challenges : Co-elution with structurally similar chalcones (e.g., isobavachalcone) requires optimized solvent systems .
  • Validation : Compare melting points and spectroscopic data (NMR, IR) with literature values .

Q. What analytical techniques are used to confirm this compound’s structural identity and purity?

  • Spectroscopic Methods :

  • NMR (¹H and ¹³C): Assign peaks to confirm the chalcone backbone (C6-C3-C6 structure) and prenyl substituents.
  • Mass Spectrometry (HRMS) : Verify molecular formula (C₂₀H₂₀O₅) and fragmentation patterns.
    • Chromatographic Methods :
  • HPLC-DAD/MS : Quantify purity (>95%) and differentiate from isomers (e.g., neothis compound).
    • Quality Control : Use pharmacopeial guidelines for natural product authentication .

Q. What in vitro assays are standard for evaluating this compound’s biological activity?

  • Antioxidant Activity : DPPH radical scavenging assay; IC₅₀ values compared to ascorbic acid.
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ dose-response curves.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:

Cell Line Variability : Genetic heterogeneity in cancer models (e.g., pancreatic vs. breast cancer).

Compound Stability : Degradation in culture media (e.g., light-sensitive oxidation).

Assay Conditions : Variations in exposure time or serum concentration.

  • Methodological Solutions :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Use orthogonal assays (e.g., apoptosis via flow cytometry + caspase-3 activation).
  • Conduct stability studies (HPLC monitoring) under experimental conditions .

Q. What in vivo models are appropriate for studying this compound’s antitumor efficacy and toxicity?

  • Orthotopic Models : Implant pancreatic cancer cells (e.g., PANC-1) into murine pancreata for tumor microenvironment relevance.
  • Dosing Regimens : Optimize bioavailability via nanoformulations (e.g., liposomes) to overcome poor water solubility.
  • Toxicity Screening :

  • Acute toxicity: OECD 423 guidelines (14-day observation).
  • Chronic toxicity: Histopathology of liver/kidney tissues.
    • Key Metrics : Tumor volume (caliper measurements), survival analysis, and immune profiling (e.g., CD8+ T-cell infiltration) .

Q. How can network pharmacology elucidate this compound’s polypharmacology?

  • Workflow :

Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., STAT3, AKT).

PPI Networks : Construct via STRING or Cytoscape to map signaling pathways (e.g., PI3K/AKT/mTOR).

Validation : siRNA knockdown or Western blotting of hub nodes (e.g., Bax/Bcl-2 ratio for apoptosis).

  • Challenges : False positives in target prediction require experimental validation (e.g., kinase inhibition assays) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound sourcing?

  • Strategies :

  • Chemical Profiling : LC-MS fingerprinting of each batch to ensure consistency.
  • Biological Replication : Repeat key assays (e.g., cytotoxicity) across ≥3 independent batches.
    • Documentation : Report batch numbers, storage conditions, and purity in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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